molecular formula C16H16ClN3O3 B2709225 5-chloro-N-(pyridin-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903555-05-4

5-chloro-N-(pyridin-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2709225
CAS No.: 1903555-05-4
M. Wt: 333.77
InChI Key: HIYUYCBNFALMIM-UHFFFAOYSA-N
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Description

5-chloro-N-(pyridin-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 5-chloro-N-(pyridin-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the inhibition of the activity of certain enzymes that are essential for the survival and growth of cancer cells. This compound binds to the active site of these enzymes and prevents them from functioning correctly, leading to the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits minimal toxicity towards normal cells, making it a promising candidate for the development of new anti-cancer drugs. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-chloro-N-(pyridin-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments is its high yield and efficiency of synthesis. Additionally, this compound exhibits potent anti-cancer activity and minimal toxicity towards normal cells, making it an ideal candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 5-chloro-N-(pyridin-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One potential direction is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies can be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases and neurological disorders. Finally, research can be conducted to explore the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity.
Conclusion
In conclusion, this compound is a chemical compound that exhibits potent anti-cancer activity and minimal toxicity towards normal cells. The synthesis method of this compound is efficient and yields a high amount of the compound. This compound has potential applications in the development of new anti-cancer drugs and as a therapeutic agent for the treatment of inflammatory diseases. However, its limited solubility in water can affect its bioavailability and efficacy. Future research can explore new drug formulations, potential applications in other diseases, and combination therapy with other anti-cancer drugs.

Synthesis Methods

The synthesis method of 5-chloro-N-(pyridin-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction of 5-chloronicotinoyl chloride with pyridine-2-methanol and tetrahydrofuran-3-ol in the presence of triethylamine. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography. The yield of the compound obtained through this method is high, making it an efficient method for large-scale synthesis.

Scientific Research Applications

5-chloro-N-(pyridin-2-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

Properties

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-14-7-11(8-20-16(14)23-13-4-6-22-10-13)15(21)19-9-12-3-1-2-5-18-12/h1-3,5,7-8,13H,4,6,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYUYCBNFALMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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